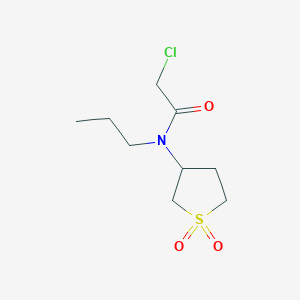

2-Chloro-N-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-propylacetamide

Description

2-Chloro-N-(1,1-dioxo-1λ⁶-thiolan-3-yl)-N-propylacetamide is a chloroacetamide derivative featuring a 1,1-dioxothiolan-3-yl (tetrahydrothiophene-3-yl sulfone) group and an N-propyl substituent. The sulfone moiety imparts electron-withdrawing properties, influencing reactivity and solubility. This compound is primarily utilized in pharmaceutical and agrochemical research as an intermediate for synthesizing bioactive molecules .

Properties

IUPAC Name |

2-chloro-N-(1,1-dioxothiolan-3-yl)-N-propylacetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16ClNO3S/c1-2-4-11(9(12)6-10)8-3-5-15(13,14)7-8/h8H,2-7H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLMQHOJWRWMEDK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN(C1CCS(=O)(=O)C1)C(=O)CCl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16ClNO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.75 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-N-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-propylacetamide typically involves the reaction of 2-chloroacetamide with a thiolane derivative under controlled conditions. The reaction is carried out in the presence of a suitable base, such as sodium hydroxide, and a solvent like ethanol. The mixture is heated to reflux, and the product is isolated through crystallization or distillation .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process parameters, such as temperature, pressure, and reactant concentrations, are optimized to maximize efficiency. The final product is purified using techniques like recrystallization, chromatography, or distillation .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-N-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-propylacetamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the dioxo-thiolan ring to a thiolane ring.

Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles such as ammonia, primary amines, or thiols are employed under basic conditions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Thiolane derivatives.

Substitution: Various substituted acetamides.

Scientific Research Applications

Antimicrobial Activity

Research has demonstrated that compounds similar to 2-Chloro-N-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-propylacetamide exhibit significant antimicrobial properties. A study focusing on N-substituted chloroacetamides showed that these compounds effectively inhibited the growth of various pathogens, including Staphylococcus aureus and Escherichia coli.

Case Study :

A quantitative structure-activity relationship (QSAR) analysis indicated that the presence of halogenated substituents enhances the lipophilicity of the compounds, which correlates with increased antimicrobial efficacy. For instance, chloroacetamides with para-substituted phenyl groups demonstrated superior activity against Gram-positive bacteria compared to their Gram-negative counterparts .

| Compound | Target Pathogen | Activity Level |

|---|---|---|

| This compound | Staphylococcus aureus | High |

| This compound | Escherichia coli | Moderate |

| This compound | Candida albicans | Moderate |

Medicinal Chemistry

The compound is being explored for its potential in drug development. Its structural features allow for modifications that can enhance bioactivity and selectivity. The dioxo-thiolan moiety is particularly noteworthy for its ability to interact with biological targets.

Research Findings :

In a recent study, researchers synthesized a series of N-substituted derivatives of chloroacetamides and evaluated their pharmacological profiles. The findings suggested that structural variations significantly affect biological activity, indicating a pathway for developing new antimicrobial agents .

Synthesis of Novel Compounds

The synthesis of this compound serves as a precursor for creating novel derivatives with enhanced properties. This approach is crucial in the field of synthetic organic chemistry, where the modification of existing compounds leads to the discovery of new therapeutic agents.

Mechanism of Action

The mechanism of action of 2-Chloro-N-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-propylacetamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or interact with cellular receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key physicochemical parameters of the target compound with its analogs:

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Substituents | Solubility | pKa (Predicted) |

|---|---|---|---|---|---|

| 2-Chloro-N-(1,1-dioxo-1λ⁶-thiolan-3-yl)-N-propylacetamide (Target) | C₁₀H₁₇ClNO₃S | 266.77 | Propyl, thiolan-3-yl sulfone | Chloroform, DMSO (similar to [9]) | Not reported |

| 2-Chloro-N-cyclohexyl-N-(1,1-dioxo-1λ⁶-thiolan-3-yl)acetamide [9] | C₁₂H₂₀ClNO₃S | 293.81 | Cyclohexyl, thiolan-3-yl sulfone | Chloroform, Methanol, DMSO | -1.48 [13] |

| 2-Chloro-N-(3-methylphenyl)-N-(1,1-dioxo-thiophen-3-yl)acetamide [10] | C₁₄H₁₅ClNO₃S | 312.79 | 3-Methylphenyl, thiophen-3-yl | Not reported | Not reported |

| 2-Chloro-N-(2,2-dimethylpropyl)-N-(1,1-dioxo-thiolan-3-yl)acetamide [4] | C₁₁H₁₉ClNO₃S | 280.79 | 2,2-Dimethylpropyl | Not reported | Not reported |

| 2-(4-Chlorophenoxy)-N-(1,1-dioxo-1λ⁶-thiolan-3-yl)acetamide [12] | C₁₂H₁₂ClNO₄S | 301.75 | 4-Chlorophenoxy | Not reported | Not reported |

Key Observations :

- Substituent Effects : Bulkier groups (e.g., cyclohexyl [9]) increase molecular weight and may reduce solubility in polar solvents. Aromatic substituents (e.g., 3-methylphenyl [10]) enhance lipophilicity.

- Sulfone vs. Thioether: The 1,1-dioxo (sulfone) group in the target compound increases polarity and hydrolytic stability compared to non-oxidized thiolane analogs .

- Acidity : The sulfone group contributes to a highly acidic environment (pKa ≈ -1.48 in analogs), likely due to resonance stabilization of the conjugate base .

Yield Comparison :

Stability and Environmental Impact

- Hydrolytic Stability: The sulfone group reduces nucleophilic attack susceptibility compared to non-oxidized thiolane analogs, improving shelf life .

- Environmental Persistence: Chloroacetamides with aromatic groups (e.g., 4-chlorophenoxy [12]) may persist in water systems, necessitating biodegradability studies for the target compound .

Biological Activity

2-Chloro-N-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-propylacetamide is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological activity, and relevant case studies associated with this compound.

The compound has the following chemical properties:

- IUPAC Name: this compound

- Molecular Formula: C9H16ClN O3S

- Molecular Weight: 253.75 g/mol

- CAS Number: 879319-18-3

Synthesis

The synthesis of this compound typically involves the reaction of appropriate thiolane derivatives with acetamides. The synthetic route can be optimized for yield and purity using various reagents and conditions.

Antimicrobial Activity

Recent studies have demonstrated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives containing dioxolane structures have shown promising results against various bacterial strains and fungi:

| Compound | Activity Against | MIC (µg/mL) |

|---|---|---|

| Compound A | Staphylococcus aureus | 625 - 1250 |

| Compound B | Candida albicans | <100 |

| Compound C | Pseudomonas aeruginosa | <500 |

These results suggest that modifications in the structure can lead to enhanced biological activity against specific pathogens.

The mechanism of action for compounds in this class often involves disruption of bacterial cell wall synthesis or inhibition of key metabolic pathways. The presence of the thiolane ring may contribute to the compound's ability to penetrate bacterial membranes effectively.

Case Study 1: Antifungal Activity

A study published in PMC6264465 evaluated a series of dioxolane derivatives for their antifungal activity against Candida albicans. The results indicated that several compounds exhibited significant antifungal effects, with MIC values significantly lower than those observed for traditional antifungal agents. This highlights the potential of thiolane-containing compounds in developing new antifungal therapies .

Case Study 2: Antibacterial Efficacy

Another investigation focused on the antibacterial efficacy of structurally related compounds against Gram-positive and Gram-negative bacteria. Compounds similar to this compound were tested against strains such as E. coli and Klebsiella pneumoniae, with varying degrees of success. Notably, some derivatives demonstrated potent activity against resistant strains, suggesting their utility in treating infections caused by multidrug-resistant bacteria .

Q & A

Q. How can researchers safely handle this compound given its potential reactivity?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.